Thiophen-3-ylmethanesulfonamide

CAS No.: 1183629-62-0

Cat. No.: VC2704688

Molecular Formula: C5H7NO2S2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183629-62-0 |

|---|---|

| Molecular Formula | C5H7NO2S2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | thiophen-3-ylmethanesulfonamide |

| Standard InChI | InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) |

| Standard InChI Key | SLVRRTVTWLZQSL-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1CS(=O)(=O)N |

| Canonical SMILES | C1=CSC=C1CS(=O)(=O)N |

Introduction

Chemical Structure and Properties

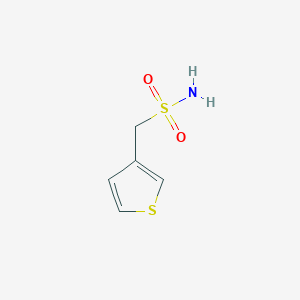

Thiophen-3-ylmethanesulfonamide (CAS No. 1183629-62-0) is an organic compound characterized by a thiophene ring connected to a methanesulfonamide group. The thiophene component consists of a five-membered aromatic heterocycle containing sulfur, while the methanesulfonamide portion features a sulfonyl group attached to a nitrogen atom. This structural arrangement contributes to the compound's distinctive chemical behavior and potential biological activity.

Physical and Chemical Characteristics

The physical and chemical properties of Thiophen-3-ylmethanesulfonamide are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1183629-62-0 |

| Molecular Formula | C5H7NO2S2 |

| Molecular Weight | 177.2 g/mol |

| Appearance | Not specified in literature |

| Melting Point | Not reported in available sources |

| Boiling Point | Not reported in available sources |

| Solubility | Not specified in literature |

| IUPAC Name | Thiophen-3-ylmethanesulfonamide |

The molecule contains both aromatic (thiophene) and sulfonamide functional groups, which contribute to its chemical reactivity. The thiophene ring provides aromaticity and potential for π-π interactions, while the sulfonamide group introduces hydrogen bonding capabilities through its NH and SO2 moieties .

Synthesis Methods

General Synthetic Approaches

Chemical Reactions and Reactivity

Thiophen-3-ylmethanesulfonamide can participate in various chemical transformations typical of both thiophene and sulfonamide chemistry. These reactions include:

Thiophene-Related Reactions

The thiophene component can undergo various reactions including:

-

Electrophilic aromatic substitution reactions (with greater reactivity than benzene)

-

Oxidation reactions

-

Metal-catalyzed coupling reactions

-

Diels-Alder reactions (as dienophile)

Sulfonamide-Related Reactions

The sulfonamide functional group enables:

-

Nucleophilic substitution reactions

-

Deprotonation of the NH group in basic conditions

-

Hydrogen bonding interactions

-

Coordination with metal ions

These reactions are often facilitated by specific conditions such as inert atmospheres or particular solvents to prevent side reactions or degradation. The compound's dual functionality makes it versatile for chemical modifications and derivatization.

Applications in Medicinal Chemistry

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of related compounds suggest that the thiophene ring and sulfonamide moiety contribute significantly to biological activity. In the case of IDE inhibitors, for example, utilizing an aromatic isostere replacement of a phenyl ring with a thiophene substituent yielded improved activity with an average Ki value of 9 μM .

This suggests that Thiophen-3-ylmethanesulfonamide could serve as a valuable scaffold for developing biologically active compounds, with the thiophene ring potentially enhancing binding interactions with protein targets.

Research Applications

As a Building Block in Synthesis

Thiophen-3-ylmethanesulfonamide serves as a valuable building block in organic synthesis, particularly in the development of more complex structures with potential biological activity. Its unique structural features make it suitable for:

-

Fragment-based drug design

-

Construction of compound libraries for screening

-

Synthesis of heterocyclic compounds with enhanced properties

-

Development of sulfonamide-based pharmaceuticals

Structure-Based Drug Design

The molecular features of Thiophen-3-ylmethanesulfonamide make it a candidate for structure-based drug design approaches, particularly for targets that have binding pockets complementary to sulfonamide functionalities. The compound's relatively small size allows for further elaboration to optimize activity against specific biological targets.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Thiophen-3-ylmethanesulfonamide exist, including:

-

Thiophene-3-sulfonamide (CAS: 64255-63-6) - A related compound with the sulfonamide group directly attached to the thiophene ring rather than through a methylene bridge .

-

N-[(thiophen-3-yl)methyl]methanesulfonamide (CAS: 1207045-44-0) - A positional isomer where the connectivity between the thiophene and sulfonamide groups is reversed .

These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities, highlighting the importance of precise structural characterization in research applications.

Thiophene Position Effects

The position of substitution on the thiophene ring (2- vs. 3-position) can affect the electronic properties and reactivity of the resulting compounds. For example, in studies of thiophene-sulfonamide derivatives, varying the position of the thiophene (3-thiophene vs. 2-thiophene) resulted in different levels of inhibitory activity against target enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume